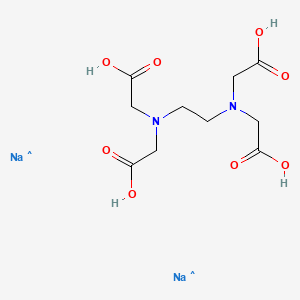

Ca(II)-EDTA disodium dihydrate

Cat. No. B8589297

M. Wt: 338.22 g/mol

InChI Key: BDOYKFSQFYNPKF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04972032

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.

[Compound]

Name

polystyrene

Quantity

107 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|

|

Inputs

Step One

[Compound]

|

Name

|

polystyrene

|

|

Quantity

|

107 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]

|

|

Name

|

|

|

Quantity

|

1691 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 150 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was then evacuated with a water aspirator three times at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1=CC=CC=C1.C(C=C)#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.68 g | |

| YIELD: CALCULATEDPERCENTYIELD | 1572.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04972032

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.

[Compound]

Name

polystyrene

Quantity

107 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|

|

Inputs

Step One

[Compound]

|

Name

|

polystyrene

|

|

Quantity

|

107 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]

|

|

Name

|

|

|

Quantity

|

1691 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 150 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was then evacuated with a water aspirator three times at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1=CC=CC=C1.C(C=C)#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.68 g | |

| YIELD: CALCULATEDPERCENTYIELD | 1572.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04972032

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.

[Compound]

Name

polystyrene

Quantity

107 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|

|

Inputs

Step One

[Compound]

|

Name

|

polystyrene

|

|

Quantity

|

107 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]

|

|

Name

|

|

|

Quantity

|

1691 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 150 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was then evacuated with a water aspirator three times at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1=CC=CC=C1.C(C=C)#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.68 g | |

| YIELD: CALCULATEDPERCENTYIELD | 1572.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |